

# Synonyms for 1,2-Epoxybutane (e.g., butylene oxide, ethyloxirane)

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Compound of Interest

Compound Name: 1,2-Epoxybutane

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# An In-depth Technical Guide to 1,2-Epoxybutane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Epoxybutane**, a versatile and reactive epoxide. The document details its chemical synonyms, physical and chemical properties, synthesis methodologies, and key reactions. The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.

#### Nomenclature and Identification

**1,2-Epoxybutane** is known by a variety of synonyms in chemical literature and commerce. A comprehensive list of these names is provided below to aid in the identification of this compound.

Table 1: Synonyms and Identifiers for **1,2-Epoxybutane** 



Identifier Type	Value	
IUPAC Name	2-Ethyloxirane	
CAS Number	106-88-7	
Common Synonyms	1,2-Butylene oxide, Ethyloxirane, 1-Butene oxide, 1,2-Butene oxide, Epoxybutane, Ethyl ethylene oxide	
Other Names	α-Butylene oxide, 1-Butylene oxide, 1,2- Butylene epoxide, DL-1,2-Epoxybutane, NCI- C55527	
EC Number	203-438-2	
UN Number	3022	
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	
SMILES	CCC1CO1	
InChI	InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3	

# **Physicochemical Properties**

A summary of the key physical and chemical properties of **1,2-Epoxybutane** is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 1,2-Epoxybutane



Property	Value	Reference
Molecular Weight	72.11 g/mol	[1]
Appearance	Clear, colorless liquid with a pungent, ethereal odor	[2]
Boiling Point	63-65 °C	[3]
Melting Point	-150 °C	[3]
Density	0.829 - 0.837 g/mL at 20-25 °C	[1][3]
Refractive Index (n20/D)	1.384 - 1.386	[1][4]
Vapor Pressure	140 mmHg at 20 °C	[1]
Flash Point	-15 to -22 °C (closed cup)	[1]
Solubility	Soluble in water (95.5 g/L at 25 °C), miscible with most organic solvents	[2]
Autoignition Temperature	698 °F (370 °C)	

# Synthesis of 1,2-Epoxybutane

Several methods are employed for the synthesis of **1,2-Epoxybutane**. The most common industrial methods involve the oxidation of **1**-butene. Below are detailed protocols for two prominent synthesis routes.

## **Epoxidation of 1-Butene with Peroxyacetic Acid**

This method involves the direct epoxidation of 1-butene using a peroxy acid, such as peroxyacetic acid.[3]

#### Experimental Protocol:

 Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).



- Reactant Charging: Dissolve 1-butene in a suitable inert solvent, such as dichloromethane or chloroform, and cool the solution to 0-5 °C in an ice bath.
- Addition of Peroxyacetic Acid: Slowly add a solution of peroxyacetic acid in a compatible solvent (e.g., ethyl acetate) to the stirred solution of 1-butene via the dropping funnel.
   Maintain the reaction temperature below 10 °C during the addition.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, until a negative test with starch-iodide paper is obtained.
- Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude 1,2-Epoxybutane by fractional distillation to obtain the final product.

## Synthesis from 1-Butene and Hydrogen Peroxide

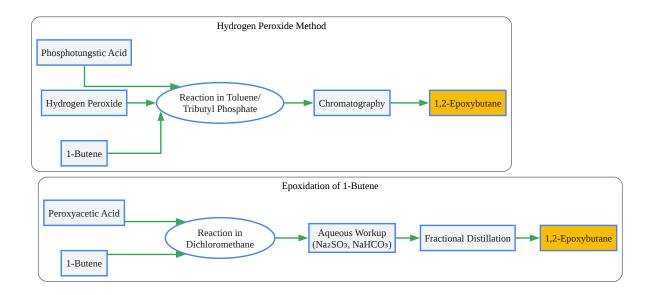
A greener approach to the synthesis of **1,2-Epoxybutane** involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.[5]

#### Experimental Protocol:

- Catalyst Preparation: Prepare a working fluid by mixing tributyl phosphate and toluene. Dehydrate this mixture under reduced pressure.
- Reaction Setup: Charge a high-pressure reactor with the prepared working fluid, 1-butene, and a phosphotungstic acid catalyst.



- Reactant Addition: Introduce a 50% aqueous solution of hydrogen peroxide into the reactor.
   The molar ratio of 1-butene to hydrogen peroxide should be approximately 3:1.
- Reaction Conditions: Heat the reactor to 70 °C and maintain a pressure of 0.5 MPa. Stir the reaction mixture for 5 hours.
- Workup and Purification: After the reaction is complete, cool the reactor and vent any excess pressure. The product can be isolated and purified by chromatography. This method has been reported to achieve a selectivity of 99.6% and a yield of 96.8% based on hydrogen peroxide.[5]



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**Figure 1.** Experimental workflows for the synthesis of **1,2-Epoxybutane**.



# **Key Reactions of 1,2-Epoxybutane**

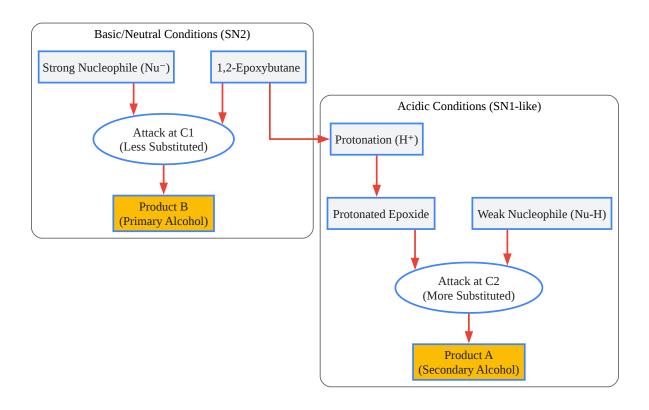
The high reactivity of the strained three-membered epoxide ring makes **1,2-Epoxybutane** a valuable intermediate in organic synthesis. It readily undergoes ring-opening reactions with a variety of nucleophiles.

### **Nucleophilic Ring-Opening**

Nucleophilic attack on the epoxide ring is a fundamental reaction of **1,2-Epoxybutane**. The regioselectivity of the attack depends on the reaction conditions (acidic or basic).

- Under Basic or Neutral Conditions: Strong nucleophiles attack the less sterically hindered carbon atom (C1) in an SN2-type mechanism.
- Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), as the transition state has some carbocationic character.





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**Figure 2.** Regioselectivity in the nucleophilic ring-opening of **1,2-Epoxybutane**.

### **Acid-Catalyzed Ring-Opening with Methanol**

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-Epoxybutane in an excess of methanol.
- Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or ptoluenesulfonic acid, to the solution.



- Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC.
- Workup: Upon completion, neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- Extraction and Purification: Remove the methanol under reduced pressure. Dissolve the
  residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over
  anhydrous sodium sulfate, and concentrate. Purify the resulting 2-methoxy-1-butanol by
  distillation or column chromatography.

## **Reaction with Grignard Reagents**

The reaction of **1,2-Epoxybutane** with Grignard reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of primary alcohols. The reaction proceeds via an SN2 mechanism with the nucleophilic carbon of the Grignard reagent attacking the less substituted carbon of the epoxide.[6][7]

#### Experimental Protocol:

- Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
- Reaction Setup: In a separate flask, dissolve 1,2-Epoxybutane in anhydrous diethyl ether or THF and cool the solution to 0 °C.
- Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the solution of 1,2-Epoxybutane. A mild exothermic reaction is expected. Maintain the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.



• Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by distillation or column chromatography.

# **Applications**

- **1,2-Epoxybutane** serves as a crucial intermediate in the chemical industry. Its primary applications include:
- Stabilizer: It is widely used as a stabilizer for chlorinated hydrocarbon solvents, acting as an acid scavenger.[8]
- Chemical Intermediate: It is a precursor for the synthesis of various compounds, including:
  - Butylene glycols and their derivatives.
  - Butanolamines.
  - Surface-active agents.
- Polymer Production: It can be used as a monomer in polymerization reactions to produce polybutylene glycols and other polymers.[9]

# **Safety Information**

**1,2-Epoxybutane** is a flammable and reactive compound that should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.[2] It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

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